

# An In-depth Technical Guide to (2-Methyl-2H-indazol-5-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2-Methyl-2H-indazol-5-yl)methanol

Cat. No.: B1387042

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CAS Number: 1159511-52-0

For Research, Scientific, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **(2-Methyl-2H-indazol-5-yl)methanol**, a key heterocyclic building block in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers in the field.

## Introduction and Scientific Context

**(2-Methyl-2H-indazol-5-yl)methanol**, bearing the CAS Number 1159511-52-0, is a member of the indazole family of bicyclic heteroaromatic compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The specific substitution pattern of this molecule, with a methyl group on the N2 position of the pyrazole ring and a hydroxymethyl group at the 5-position of the benzene ring, offers unique vectors for molecular elaboration. This makes it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and protein degrader building blocks.<sup>[1]</sup>

The regiochemistry of the N-alkylation is a critical aspect of indazole chemistry. The tautomeric nature of the indazole ring system means that alkylation can occur at either the N1 or N2 position, often leading to mixtures of isomers. The synthesis of the desired N2-methylated isomer, as in the title compound, requires carefully controlled reaction conditions to achieve high regioselectivity. This guide will delve into the strategic considerations for achieving this specific isomer.

## Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of **(2-Methyl-2H-indazol-5-yl)methanol** is essential for its effective use in research and development.

### Physicochemical Data

Property	Value	Source
CAS Number	1159511-52-0	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O	[1]
Molecular Weight	162.19 g/mol	[1]
Appearance	Expected to be a solid at room temperature	General knowledge
Storage	Store at room temperature	[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published and should be determined empirically.

### Spectroscopic Data (Predicted)

While specific experimental spectra for **(2-Methyl-2H-indazol-5-yl)methanol** are not readily available in the public domain, a prediction of the key NMR signals can be made based on the analysis of its chemical structure and data from analogous compounds. These predictions are invaluable for reaction monitoring and structural confirmation.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- δ ~ 8.0-8.2 ppm (s, 1H): Proton on the pyrazole ring (C3-H).

- $\delta \sim 7.6\text{-}7.8$  ppm (d, 1H): Aromatic proton ortho to the hydroxymethyl group (C4-H).
- $\delta \sim 7.4\text{-}7.6$  ppm (s, 1H): Aromatic proton para to the hydroxymethyl group (C6-H).
- $\delta \sim 7.2\text{-}7.4$  ppm (d, 1H): Aromatic proton meta to the hydroxymethyl group (C7-H).
- $\delta \sim 4.7\text{-}4.9$  ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH<sub>2</sub>OH).
- $\delta \sim 4.1\text{-}4.3$  ppm (s, 3H): Methyl protons on the nitrogen (-NCH<sub>3</sub>).
- $\delta \sim 1.5\text{-}2.5$  ppm (br s, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and solvent.

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

- $\delta \sim 148\text{-}152$  ppm: Quaternary carbon of the pyrazole ring fused to the benzene ring (C7a).
- $\delta \sim 138\text{-}142$  ppm: Quaternary carbon bearing the hydroxymethyl group (C5).
- $\delta \sim 125\text{-}130$  ppm: Carbon of the pyrazole ring (C3).
- $\delta \sim 120\text{-}125$  ppm: Aromatic methine carbons (C4, C6).
- $\delta \sim 118\text{-}122$  ppm: Quaternary carbon of the pyrazole ring fused to the benzene ring (C3a).
- $\delta \sim 110\text{-}115$  ppm: Aromatic methine carbon (C7).
- $\delta \sim 63\text{-}67$  ppm: Methylene carbon of the hydroxymethyl group (-CH<sub>2</sub>OH).
- $\delta \sim 38\text{-}42$  ppm: Methyl carbon on the nitrogen (-NCH<sub>3</sub>).

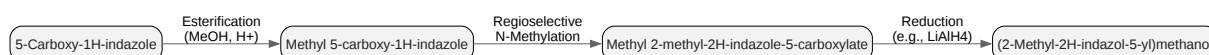
## Synthesis and Reaction Mechanisms

The synthesis of **(2-Methyl-2H-indazol-5-yl)methanol** can be approached through a multi-step sequence that hinges on the regioselective N-methylation of a suitable indazole precursor followed by the reduction of a functional group at the 5-position.

## Synthetic Strategy Overview

A logical and efficient synthetic pathway involves two key transformations:

- **Regioselective N-methylation:** Introduction of a methyl group specifically at the N2 position of a 5-substituted-1H-indazole.
- **Functional Group Reduction:** Conversion of a carboxylate or aldehyde at the C5 position to the desired hydroxymethyl group.



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## References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Methyl-2H-indazol-5-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1387042#2-methyl-2h-indazol-5-yl-methanol-cas-number\]](https://www.benchchem.com/product/b1387042#2-methyl-2h-indazol-5-yl-methanol-cas-number)

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